NH-bis-PEG4

Description

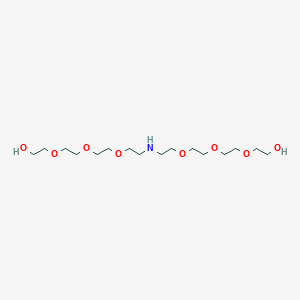

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDAOFBRUZCGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH-bis-PEG4 Linkers: Core Chemical Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of NH-bis-PEG4 linkers, a class of branched polyethylene (B3416737) glycol (PEG) linkers increasingly utilized in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their physicochemical characteristics, reactivity, and provides illustrative experimental protocols and workflow diagrams to guide researchers in their application.

Core Chemical Properties of this compound Linkers

This compound linkers are characterized by a central secondary amine from which two polyethylene glycol chains of four ethylene (B1197577) glycol units each extend. These linkers are valued for their ability to impart favorable pharmacokinetic properties to conjugated molecules. The PEG chains enhance hydrophilicity, which can improve the solubility and stability of poorly soluble drugs and reduce non-specific binding and immunogenicity of protein conjugates.[1][2][3][4] The branched structure also allows for the attachment of multiple molecules, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[5][6]

Physicochemical Properties

The fundamental attributes of this compound linkers and their derivatives are summarized below. These properties are crucial for designing and optimizing bioconjugation strategies.

| Compound Name | Molecular Weight ( g/mol ) | Chemical Formula | Purity | Solubility | Storage Condition |

| This compound | 369.45 | C16H35NO8 | >95% | Not specified | -20°C |

| NH-bis(m-PEG4) | 397.5 | C18H39NO8 | >98% | Water, DMSO, DCM, DMF | -20°C |

| NH-bis(PEG4-Propargyl) | 445.6 | C22H39NO8 | >98% | Water, DMF, DMSO, DCM | -20°C |

| NH-bis(PEG4-Boc) | 625.79 | C30H59NO9 | >95% | Not specified | Room Temperature |

Table 1: Physicochemical Properties of Representative this compound Linkers and Derivatives. [2][4][7]

Solubility and Stability

The ethylene oxide repeats in the PEG chains form hydrogen bonds with water, rendering this compound linkers and their conjugates highly soluble in aqueous solutions.[7] This property is particularly beneficial for improving the solubility of hydrophobic molecules.[8] While specific data on the pH and temperature stability of this compound linkers is not extensively published, PEG compounds are generally stable under a range of conditions. However, prolonged exposure to acidic conditions may affect the stability of certain terminal functional groups, such as azides.[9] For long-term storage, it is recommended to keep these linkers at -20°C.[4][7] The stability of PEG solutions can be affected by factors such as temperature, light, and the presence of oxygen, with storage at lower temperatures and under an inert atmosphere providing greater stability.[10]

Reactivity and Functionalization

The central secondary amine of the this compound core is a key reactive site. It can act as a nucleophile, for instance, in reactions with carboxylic acids or activated NHS esters to form stable amide bonds.[4][7] The terminal ends of the PEG chains can be functionalized with a variety of reactive groups to enable specific conjugation chemistries. Common terminal functionalities include:

-

Amines (-NH2): For reaction with activated esters (e.g., NHS esters) and carboxylic acids.[7]

-

Carboxylic Acids (-COOH): Can be activated to react with primary amines.[5]

-

Alkynes (e.g., Propargyl): For copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[4]

-

Azides (-N3): For reaction with alkynes via Click Chemistry.

-

Boc-protected amines (-NHBoc): A protected amine that can be deprotected to reveal a reactive primary amine.[1]

This versatility in functionalization allows for the precise and controlled assembly of complex bioconjugates.[8]

Applications in Drug Development

The unique properties of this compound linkers make them valuable tools in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, linkers play a critical role in connecting a monoclonal antibody to a cytotoxic payload.[8][11] The hydrophilicity of PEG linkers can improve the solubility and stability of the ADC, while also potentially reducing aggregation and immunogenicity.[11] The branched nature of this compound linkers can be exploited to increase the drug-to-antibody ratio (DAR), potentially leading to enhanced efficacy.[5][6]

The general mechanism of action for an ADC is depicted in the following signaling pathway diagram.

Figure 1: Generalized signaling pathway for Antibody-Drug Conjugate (ADC) mediated cell killing.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][12] The linker is a critical component of a PROTAC, as its length and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[13] PEG linkers, including branched variants like this compound, are frequently used in PROTAC design to improve solubility and cell permeability.[14]

The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a branched PEG linker.

Figure 2: A generalized experimental workflow for the synthesis of a PROTAC using an this compound linker.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound linkers in bioconjugation. Researchers should optimize these protocols for their specific applications.

General Protocol for Protein Conjugation using an Amine-Reactive this compound Linker Derivative

This protocol describes the conjugation of a protein to a small molecule using a heterobifunctional this compound linker with one amine-reactive group (e.g., NHS ester) and another functionality for attaching the small molecule.

Materials:

-

Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive this compound linker derivative

-

Small molecule with a compatible reactive group

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into a suitable amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Linker Preparation:

-

Immediately before use, dissolve the amine-reactive this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive linker. Incubate for 15-30 minutes at room temperature.

-

-

Purification of Protein-Linker Conjugate:

-

Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

-

-

Conjugation of Small Molecule:

-

React the purified protein-linker conjugate with the small molecule under appropriate conditions for the specific reactive groups involved (e.g., click chemistry).

-

-

Final Purification:

-

Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, hydrophobic interaction chromatography) to remove unconjugated small molecules and other impurities.[9]

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

-

General Workflow for PROTAC Synthesis using NH-bis(PEG4-Boc)

This protocol outlines a plausible synthetic route for a PROTAC where the central amine of the this compound linker is first coupled to an E3 ligase ligand, followed by deprotection and coupling of the target protein ligand.[15]

Step 1: Coupling of E3 Ligase Ligand to the Central Amine

-

Activate the carboxylic acid group of the E3 ligase ligand using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF.

-

Add the NH-bis(PEG4-Boc) linker to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3-Linker-bis(Boc) intermediate, typically by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the E3-Linker-bis(Boc) intermediate in a suitable solvent (e.g., DCM).

-

Add an acid (e.g., TFA) to remove the Boc protecting groups from the terminal amines.

-

Stir at room temperature until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure to obtain the E3-Linker-(NH2)2 intermediate.

Step 3: Coupling of the Protein of Interest (POI) Ligand

-

Activate the carboxylic acid group of the POI ligand using a coupling agent (e.g., HATU/DIPEA in DMF).

-

Add the E3-Linker-(NH2)2 intermediate to the activated POI ligand solution.

-

Stir at room temperature until the reaction is complete, as monitored by LC-MS.

-

Purify the final PROTAC molecule using preparative reverse-phase HPLC.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound linkers offer a versatile and powerful platform for the development of sophisticated bioconjugates. Their branched structure, coupled with the inherent benefits of PEGylation, provides researchers with a valuable tool to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. The ability to functionalize the termini of the PEG chains with a wide array of reactive groups allows for the implementation of diverse and controlled conjugation strategies. This guide provides a foundational understanding of the chemical properties of this compound linkers and their application in the rapidly evolving fields of ADCs and PROTACs, aiming to facilitate further innovation in targeted drug delivery.

References

- 1. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 5. N-(Amine-PEG4)-N-bis(PEG4-acid), TFA salt | BroadPharm [broadpharm.com]

- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 7. NH-bis(m-PEG4), 123852-08-4 | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to NH-bis-PEG4 Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis-PEG4 linkers, a class of branched polyethylene (B3416737) glycol (PEG) derivatives increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: The this compound Structure

The "this compound" designation refers to a core chemical structure featuring a central secondary amine (NH) from which two polyethylene glycol chains, each comprising four ethylene (B1197577) glycol units (bis-PEG4), extend. This branched architecture provides a unique platform for the attachment of two molecules to a central point, or for the bivalent display of a single molecule. The terminal ends of the PEG4 arms are typically functionalized with reactive groups to facilitate conjugation to biomolecules or small molecule drugs. The inherent properties of the PEG chains—hydrophilicity, biocompatibility, and low immunogenicity—are imparted to the resulting conjugates.

Physicochemical Properties of this compound Derivatives

The molecular weight and formula of an this compound linker are determined by the specific functional groups at the termini of the PEG arms. Below is a summary of common this compound derivatives.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| NH-bis(PEG4-OH) | C20H43NO10 | 457.56 | Hydroxyl (-OH) |

| NH-bis(PEG4-Boc) | C30H59NO12 | 625.79 | tert-Butoxycarbonyl (-Boc) |

| NH-bis(PEG4-Propargyl) | C22H39NO8 | 445.55 | Propargyl (Alkyne) |

| NH-bis(PEG4-t-butyl ester) | C30H59NO12 | 625.8 | tert-Butyl Ester |

Applications in Drug Development and Bioconjugation

Branched PEG linkers like this compound are pivotal in modern drug development for several reasons:

-

Improved Pharmacokinetics: The hydrophilic PEG chains increase the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life.

-

Enhanced Solubility: These linkers can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.

-

Reduced Immunogenicity: The PEG chains can shield the conjugated protein or peptide from the host's immune system, reducing its immunogenic potential.[1][2]

-

Multi-Drug Loading: The branched structure allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, potentially increasing the potency of the therapeutic.[]

-

PROTAC Synthesis: this compound derivatives serve as versatile linkers in the synthesis of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation.

Experimental Protocols

General Protocol for Antibody Conjugation using an NHS-activated this compound Derivative

This protocol outlines a general procedure for conjugating a payload (e.g., a small molecule drug) to an antibody using a heterobifunctional this compound linker, where one arm is pre-activated with an N-hydroxysuccinimide (NHS) ester for reaction with amines on the antibody, and the other arm is functionalized for payload attachment.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

-

Heterobifunctional this compound linker with one NHS ester terminus and another reactive group for payload conjugation.

-

Payload molecule with a compatible reactive group.

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0).

-

Size-Exclusion Chromatography (SEC) or dialysis equipment for purification.

Procedure:

-

Payload-Linker Conjugation:

-

In a preliminary step, conjugate the payload to the non-NHS ester arm of the this compound linker according to the specific chemistry of the reactive groups (e.g., click chemistry, amide bond formation).

-

Purify the payload-linker conjugate to remove unreacted components.

-

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.

-

-

NHS Ester Conjugation Reaction:

-

Equilibrate the vial of the NHS-activated payload-linker conjugate to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the payload-linker conjugate in anhydrous DMSO or DMF.

-

Add a 5- to 20-fold molar excess of the payload-linker conjugate solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the Antibody-Drug Conjugate:

-

Remove unreacted payload-linker conjugate and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Assess the purity and aggregation state of the final ADC using SEC.

-

Confirm the retention of antigen-binding activity via ELISA or Surface Plasmon Resonance (SPR).

-

Visualizing Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: PROTAC Mechanism of Action

References

An In-depth Technical Guide to the Synthesis and Purification of NH-bis-PEG4 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of NH-bis-PEG4 derivatives. These trifunctional linkers, featuring a central secondary amine and two polyethylene (B3416737) glycol (PEG) arms, are increasingly pivotal in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of PEG moieties enhances solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[1][2][3]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that typically begins with the functionalization of a commercially available PEG4-alcohol. A common and effective strategy involves a convergent synthesis pathway where a primary azide (B81097) is reductively coupled to a bifunctional PEG-azide precursor, resulting in a symmetrical dialkylamine with a central nitrogen atom.[4]

A key intermediate in this process is often a Boc-protected this compound derivative, which allows for controlled, sequential synthesis of complex biomolecules. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the central amine, preventing its reaction while other functional groups on the PEG arms are manipulated.[5] This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to yield the free amine for subsequent conjugation.[5][6]

Experimental Protocols

1. Synthesis of PEG4-Tosylate

This protocol describes the activation of the terminal hydroxyl group of tetraethylene glycol (PEG4) by tosylation.

-

Materials:

-

Tetraethylene glycol (PEG4-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve tetraethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG4-tosylate.

-

2. Synthesis of PEG4-Azide

This protocol details the conversion of the tosylated PEG4 to an azide.

-

Materials:

-

PEG4-Tosylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve PEG4-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 to 2.5 equivalents).

-

Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere.[7][8]

-

After cooling to room temperature, remove the DMF under reduced pressure.

-

Dissolve the crude product in DCM and wash with brine and water.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield PEG4-azide.

-

3. Synthesis of Boc-NH-bis(PEG4-amine)

This section describes a plausible reductive amination approach to form the central secondary amine and subsequent protection. A more direct, convergent approach involves the reductive coupling of a primary azide with a bifunctional azide precursor.[4]

-

Materials:

-

PEG4-Azide

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), Zinc/Ammonium (B1175870) Chloride)[8][9]

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Solvent (e.g., Methanol, THF/Water)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure (Illustrative Reductive Amination):

-

Dissolve PEG4-azide (1 equivalent) in a suitable solvent like methanol.

-

Carefully add a reducing agent such as sodium borohydride in portions. The reaction can also be performed using zinc dust and ammonium chloride in a refluxing THF/water mixture.[8]

-

Stir the reaction at room temperature until the azide is fully reduced to the primary amine (PEG4-amine), as monitored by TLC or IR spectroscopy (disappearance of the azide peak).

-

Once the primary amine is formed, add a second equivalent of an appropriately functionalized PEG4 molecule (e.g., PEG4-aldehyde, formed by oxidation of PEG4-alcohol) to the reaction mixture.

-

Continue the reductive amination process to form the secondary amine, NH-bis(PEG4-amine).

-

For protection, dissolve the resulting NH-bis(PEG4-amine) in a suitable solvent and add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

-

Stir at room temperature until the protection is complete.

-

Purify the Boc-NH-bis(PEG4-amine) using column chromatography.

-

4. Deprotection of Boc-NH-bis(PEG4-amine)

This protocol outlines the removal of the Boc protecting group to yield the final this compound-amine derivative.[5][6]

-

Materials:

-

Boc-NH-bis(PEG4-amine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C.

-

Add trifluoroacetic acid to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[5]

-

II. Purification of this compound Derivatives

The purification of PEGylated compounds, particularly branched structures, can be challenging due to their high polarity and potential for streaking on silica (B1680970) gel.[10] A combination of techniques may be necessary to achieve high purity.

-

Column Chromatography:

-

Normal-Phase: For PEG compounds, a chloroform/methanol solvent system is often effective. For derivatives with free amine groups, adding a small amount of aqueous concentrated ammonia (B1221849) (e.g., 1%) to the eluent can improve separation and reduce tailing.[10] Amine-functionalized silica can also be a valuable stationary phase for purifying basic amine compounds, often allowing for the use of less polar solvent systems like hexane/ethyl acetate.[11]

-

Reversed-Phase: Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful technique for purifying PEG derivatives.[12] For basic amines, adding a modifier like triethylamine to the mobile phase can improve peak shape and resolution.[13]

-

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is effective for removing low molecular weight impurities.[14]

-

Ion-Exchange Chromatography (IEX): For derivatives with ionizable groups, such as a free amine, ion-exchange chromatography can be a highly effective purification method.[6]

III. Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for characterizing the structure and purity of this compound derivatives.

-

Key Resonances: The spectrum will be dominated by the characteristic repeating ethylene (B1197577) glycol protons in the 3.5-3.7 ppm range.

-

End-Group Analysis: The protons on the carbons adjacent to the terminal functional groups will have distinct chemical shifts, allowing for the confirmation of successful functionalization. For example, the methylene (B1212753) protons adjacent to an azide group typically appear around 3.4 ppm, while those next to a newly formed amine will shift to approximately 2.8-2.9 ppm.[8]

-

Quantitative Analysis: Integration of the signals from the terminal groups relative to the PEG backbone protons can be used to determine the degree of functionalization.[15]

2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and purity of the synthesized derivatives.

-

Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is particularly well-suited for analyzing complex mixtures and conjugated biomolecules.[16]

-

Data Interpretation: The mass spectrum should show a peak corresponding to the expected molecular weight of the this compound derivative. For PEGylated compounds, a characteristic repeating unit of 44.0262 Da (the mass of an ethylene glycol unit) may be observed between adjacent peaks in polydisperse samples.[12][16]

IV. Data Presentation

Table 1: Physicochemical Properties of Representative this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility |

| NH-bis(m-PEG4) | C₁₈H₃₉NO₈ | 397.5 | >98% | Water, DMSO, DCM, DMF |

| N-(N-Boc-PEG4)-N-bis(PEG4-amine) | C₃₅H₇₄N₄O₁₄ | 775.0 | >95% | Water, DMSO, DCM, DMF |

| N-Mal-N-bis(PEG4-NHS ester) | C₃₇H₅₄N₄O₁₉ | 858.9 | >95% | DMSO, DCM, DMF |

Data compiled from commercial supplier information.[12][17][18]

V. Visualizations

Synthesis Workflow

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. NH-bis(PEG4-Boc), CAS 2182601-75-6 | AxisPharm [axispharm.com]

- 3. NH-Bis(PEG4-Boc) - CD Bioparticles [cd-bioparticles.net]

- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. biotage.com [biotage.com]

- 12. ingenieria-analitica.com [ingenieria-analitica.com]

- 13. biotage.com [biotage.com]

- 14. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Deep Dive into the Solubility of NH-bis-PEG4 in Aqueous and Organic Solvents

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of crosslinking agents is fundamental to the successful design and execution of bioconjugation, drug delivery, and proteomics experiments. This in-depth technical guide focuses on the solubility characteristics of NH-bis-PEG4 (also known as Amino-PEG4-amine or 1,14-diamino-3,6,9,12-tetraoxatetradecane), a hydrophilic homobifunctional linker. This document provides a summary of its solubility in various solvents, a detailed experimental protocol for solubility determination, and logical workflows to guide researchers.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by its molecular structure. It comprises a flexible tetraethylene glycol (PEG4) chain flanked by two primary amine (-NH2) groups.

-

Hydrophilic PEG Core: The repeating ether units of the PEG chain are capable of forming hydrogen bonds with water molecules, rendering the molecule inherently water-soluble.[1][2] This hydrophilicity is a key feature, minimizing aggregation and improving the pharmacokinetic profile of resulting conjugates.[1]

-

Terminal Amines: The two primary amine groups are also polar and contribute to the molecule's ability to dissolve in aqueous and other polar solvents. These functional groups are reactive towards entities like activated carboxylic acids (e.g., NHS esters) and carbonyls, making this compound a versatile crosslinker.[3]

Quantitative and Qualitative Solubility Data

While the hydrophilic nature of this compound suggests broad solubility, empirical data provides a more precise understanding for experimental design. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent Type | Solvent Name | Chemical Formula | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| Aqueous | Water | H₂O | 120 mg/mL (507.81 mM) | Soluble, Miscible | [1][][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100-120 mg/mL (423.17-507.81 mM) | Soluble | [3][][5] |

| Dimethylformamide (DMF) | C₃H₇NO | - | Soluble | [3][6][7] | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | - | Soluble | [3][8] |

| Polar Protic | Methanol (MeOH) | CH₃OH | - | Soluble | [9] |

Note: In some cases, ultrasonication may be required to achieve the specified concentrations in water and DMSO.[][5]

Experimental Protocol: Determination of Solubility

For applications requiring precise solubility data under specific buffer conditions or in alternative solvent systems, the following protocol provides a standardized methodology.

Objective: To determine the saturation solubility of this compound in a chosen solvent system by the visual inspection method.

Materials:

-

This compound (CAS: 68960-97-4)

-

Solvent of interest (e.g., PBS buffer, pH 7.4; Ethanol; Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Clear glass vials (e.g., 1.5 mL or 2 mL) with screw caps

-

Micropipettes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Preparation of Saturated Solution:

-

Weigh a precise amount of this compound (e.g., 20 mg) and add it to a glass vial.

-

Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

-

Cap the vial securely and vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for at least 24 hours to ensure saturation is reached. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually inspect the vial for any undissolved material. If present, it indicates a saturated solution.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved this compound.

-

-

Determination of Solute Concentration:

-

Carefully pipette a known volume of the clear supernatant (e.g., 50 µL) into a pre-weighed vial. Be cautious not to disturb the pellet.

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of supernatant taken (mL)

-

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a logical process for troubleshooting solubility-related issues during bioconjugation experiments.

Caption: A typical workflow for determining compound solubility.

Caption: A logical workflow for resolving solubility issues.[6]

By understanding the inherent solubility characteristics and employing robust experimental protocols, researchers can effectively utilize this compound in a wide array of applications, from targeted drug delivery to the development of novel diagnostic agents.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Azido-PEG4-amine, 951671-92-4 | BroadPharm [broadpharm.com]

- 3. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfo DBCO-PEG4-amine, 2055198-05-3 | BroadPharm [broadpharm.com]

- 8. Amino-PEG4-bis-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Commercial Sources and Availability of NH-bis-PEG4 Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of NH-bis-PEG4 and related polyethylene (B3416737) glycol (PEG) linkers, crucial tools in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of commercial suppliers, quantitative data on the impact of PEGylation, detailed experimental protocols for common conjugation reactions, and visualizations of relevant biological pathways and experimental workflows.

Commercial Availability of this compound and Related Linkers

The following table summarizes the commercial availability of various this compound and related PEG linkers from a selection of suppliers. These linkers are offered with a range of protecting groups and reactive functionalities to suit diverse conjugation strategies.

| Product Name | Structure | Key Features | Representative Suppliers |

| NH-bis(PEG4-Boc) | Boc-NH-(PEG)4-NH-(PEG)4-Boc | A PEG-based PROTAC linker with Boc-protected terminal amines.[1] | MedChemExpress |

| This compound | H2N-(PEG)4-NH-(PEG)4-NH2 | A PEG-based PROTAC linker with free terminal amines.[2] | MedChemExpress |

| NH2-PEG4-NH2 | H2N-(CH2CH2O)4-H | A homobifunctional linker with terminal primary amines, suitable for crosslinking. | Biopharma PEG, SINOPEG |

| Boc-NH-PEG4-COOH | Boc-NH-(CH2CH2O)4-CH2CH2COOH | A heterobifunctional linker with a Boc-protected amine and a terminal carboxylic acid.[3] | Biopharma PEG, Sigma-Aldrich, Advanced ChemTech |

| Fmoc-NH-PEG4-NHS ester | Fmoc-NH-(CH2CH2O)4-CH2CH2CO-NHS | A heterobifunctional linker with an Fmoc-protected amine and an NHS ester for reaction with primary amines.[4] | Xcess Biosciences, Creative Biolabs |

| Amino-PEG4-acid | H2N-(CH2CH2O)3-CH2COOH | A popular heterobifunctional PEG linker with a free amine and a carboxylic acid. | BroadPharm |

| NH-bis(m-PEG4) | CH3O-(PEG)4-NH-(PEG)4-OCH3 | A PEG-based PROTAC linker with terminal methoxy (B1213986) groups.[5] | MedChemExpress |

Quantitative Data on the Impact of PEGylation

The inclusion of PEG linkers in drug conjugates can significantly improve their physicochemical properties, leading to enhanced solubility, stability, and pharmacokinetic profiles.

Table 1: Enhancement of Small Molecule Solubility with PEG

Data from a study on a highly aggregating small molecule (hSM 1) demonstrated a significant increase in its aqueous solubility in the presence of PEG.[6]

| Condition | Solubility of hSM 1 (µM) |

| Buffer + 0.5% DMSO | 0.2 |

| Buffer + 5% DMSO | 0.5 |

| Buffer + 8% PEG + 0.5% DMSO | 2.3 |

Table 2: Comparative Stability of ADC Linkers

The stability of the linker is a critical attribute for ADCs, preventing premature drug release. While direct head-to-head comparative data for all linker types under identical conditions is limited, the following table provides a general overview of linker stability.

| Linker Type | Stability Characteristics |

| Maleimide-based | Susceptible to retro-Michael reaction, leading to drug de-conjugation. |

| Hydrazones | pH-sensitive cleavage, can be unstable at physiological pH. |

| Val-Cit (Enzymatically-cleavable) | Generally stable in plasma, cleaved by lysosomal enzymes like Cathepsin B.[7] |

| Bis-sulfone-PEG4-Tetrazine | Designed for high stability and stable rebridging of disulfide bonds in antibodies.[8] |

Experimental Protocols

Detailed methodologies for common applications of this compound and related linkers are provided below.

Protocol 1: Amide Coupling of Boc-NH-PEG4-COOH to an Amine-Containing Molecule

This protocol describes the conjugation of a Boc-NH-PEG4-COOH linker to a molecule containing a primary amine, a common step in the synthesis of PROTACs and other bioconjugates.[3][9]

Materials:

-

Boc-NH-PEG4-COOH

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction monitoring tools (TLC, HPLC, or LC-MS)

-

Purification system (preparative HPLC)

Procedure:

-

Dissolve Boc-NH-PEG4-COOH (1.0 eq) and the amine-containing molecule (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution to activate the carboxylic acid.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using TLC, HPLC, or LC-MS until the starting materials are consumed.

-

Upon completion, purify the resulting conjugate by preparative HPLC.

Protocol 2: Bioconjugation using an NHS-Ester PEG Linker

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to a primary amine on a biomolecule, such as an antibody or an amino-labeled oligonucleotide.

Materials:

-

NHS-ester PEG linker (e.g., Fmoc-NH-PEG4-NHS ester)

-

Amine-containing biomolecule

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the amine-containing biomolecule in the conjugation buffer.

-

Dissolve the NHS-ester PEG linker in a suitable anhydrous solvent like DMSO.

-

Add the dissolved NHS-ester PEG linker to the biomolecule solution. A molar excess of the linker is typically used.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This protocol is a standard method to assess the stability of an ADC and the rate of drug-linker cleavage in plasma.[8]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

-

Process the plasma samples to precipitate proteins and extract the ADC and any released drug-linker species.

-

Analyze the samples by LC-MS to quantify the amount of intact ADC and cleaved payload over time.

-

Calculate the half-life (t½) of the ADC in plasma.

Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC in degrading its target protein in a cellular context.[10]

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis system

-

Western blot transfer system

-

Primary antibody against the target protein

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Analyze the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of this compound and related linkers.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

- 1. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Lynchpin of Bioconjugation: A Technical Guide to the Reactivity of NH-bis-PEG4 Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the reactivity and application of NH-bis-PEG4 functional groups, a versatile class of branched polyethylene (B3416737) glycol (PEG) linkers. These linkers are pivotal in the construction of complex bioconjugates, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where they significantly influence the solubility, stability, and biological activity of the final construct. This guide provides a detailed exploration of their core reactivity, experimental protocols for their use, and quantitative data to inform the design and execution of bioconjugation strategies.

Core Concepts: Understanding the Reactivity of this compound Linkers

The fundamental structure of an this compound linker features a central secondary amine from which two polyethylene glycol chains of four ethylene (B1197577) glycol units each extend. The termini of these PEG chains can be modified with a variety of functional groups, dictating their specific reactivity and application.

Central Secondary Amine Reactivity: The secondary amine at the core of the this compound structure is a key nucleophilic center. Its primary mode of reaction is acylation, typically with activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is fundamental in attaching the linker to a molecule of interest, often an E3 ligase ligand in the context of PROTAC synthesis.[1] The secondary amine can also undergo reductive amination, reacting with aldehydes or ketones in the presence of a reducing agent to form a new carbon-nitrogen bond.[2]

Terminal Functional Group Reactivity: The true versatility of this compound linkers lies in the diverse reactivity of their terminal functional groups. Common terminal functionalities and their reactions include:

-

Boc-Protected Amines (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for primary amines.[1] Deprotection under acidic conditions, for example with trifluoroacetic acid (TFA), reveals the primary amine, which can then be coupled to carboxylic acids or NHS esters.[1] This orthogonal reactivity allows for a stepwise conjugation strategy, which is crucial in the multi-step synthesis of complex molecules like PROTACs.

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds at physiological to slightly alkaline pH (7.2-9).[3][][5] This is a widely used conjugation chemistry for attaching linkers to proteins, such as antibodies in ADCs, by targeting the primary amines on lysine (B10760008) residues.[6][7] The reaction is fast, typically reaching completion within 30-120 minutes at room temperature or 4°C.[] However, the hydrolysis of the NHS ester is a competing reaction, and its rate increases with pH.[3][8][9]

-

Propargyl Groups (Alkynes): Terminal alkynes are key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[10][11][12] This reaction forms a stable triazole linkage with an azide-functionalized molecule. The use of copper-stabilizing ligands can enhance the efficiency and biocompatibility of this reaction.[12][13]

-

Carboxylic Acids (-COOH): Terminal carboxylic acid groups can be activated, for example with coupling reagents like HATU or EDC, to react with primary amines to form amide bonds.[14]

-

Hydroxyl Groups (-OH): While less commonly used for direct conjugation, terminal hydroxyl groups can be further functionalized to introduce other reactive moieties.

The polyethylene glycol (PEG) backbone of these linkers imparts favorable physicochemical properties to the resulting bioconjugates. PEGylation is a well-established method for increasing aqueous solubility, reducing aggregation, minimizing immunogenicity, and extending the circulatory half-life of therapeutic molecules.[15][16] Branched PEG linkers, such as the this compound series, can offer enhanced shielding effects and may allow for higher drug-to-antibody ratios in ADCs without inducing aggregation.[17]

Quantitative Data on Reactivity and Stability

The efficiency and stability of the conjugation reactions are critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data related to the reactivity of functional groups commonly found on this compound linkers.

| Parameter | pH | Temperature | Half-life (t½) | Reference |

| NHS Ester Hydrolysis | 7.0 | 0°C | 4-5 hours | [3] |

| 7.4 | Not specified | >120 minutes | [9] | |

| 8.6 | 4°C | 10 minutes | [3] | |

| 9.0 | Not specified | <9 minutes | [9] | |

| Amidation of Porphyrin-NHS Ester | 8.0 | Room Temp. | 25 minutes | [8] |

| 8.5 | Room Temp. | 10 minutes | [8] | |

| 9.0 | Room Temp. | 5 minutes | [8] |

Table 1: Hydrolysis and Amidation Kinetics of NHS Esters. This data highlights the pH-dependent stability of NHS esters, with hydrolysis rates increasing significantly at higher pH. While amidation is also faster at higher pH, careful control of reaction time and pH is crucial to maximize conjugation efficiency and minimize hydrolysis.

| Bond Type | Conditions | Stability | Reference |

| Amide Bond | Physiological (pH 5-9) | Highly stable, half-life of ~267 years | [18][19][20] |

| Strong acid/base | Generally stable, but can be cleaved under harsh conditions | [18][19] |

Table 2: Stability of Amide Bonds. The amide bond formed through the reaction of the central secondary amine or a terminal NHS ester is exceptionally stable under physiological conditions, ensuring the integrity of the bioconjugate in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related linkers, focusing on their application in PROTAC and ADC synthesis.

Protocol 1: Two-Step PROTAC Synthesis using an NH-bis(PEG)-Boc Linker

This protocol outlines the synthesis of a PROTAC by first coupling an E3 ligase ligand to the central secondary amine of an NH-bis(PEG)-Boc linker, followed by deprotection and coupling of a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and a coupling reagent such as HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

-

Coupling Reaction: In a separate flask, dissolve the NH-bis(PEG)-Boc linker (1.1 equivalents) in anhydrous DMF.

-

Add the linker solution to the activated E3 ligase ligand solution and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring and Work-up: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, purify the crude product by flash column chromatography to obtain the E3-Linker-bis(Boc) intermediate.[1]

Step 2: Boc Deprotection

-

Dissolve the E3-Linker-bis(Boc) intermediate (1.0 equivalent) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[1]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the deprotected E3-Linker-bis(amine) intermediate.[1]

Step 3: Coupling of Target Protein Ligand

-

Follow a similar procedure as in Step 1 to activate a carboxylic acid-functionalized target protein ligand.

-

Couple the activated target protein ligand with the deprotected E3-Linker-bis(amine) intermediate.

-

Monitor the reaction and purify the final PROTAC molecule using an appropriate chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Two-Step ADC Preparation using a Bis-PEG-NHS Ester Linker

This protocol describes the preparation of an ADC by first reacting an amine-containing cytotoxic payload with a bis-PEG-NHS ester linker, followed by conjugation to a monoclonal antibody.

Step 1: Preparation of the Linker-Payload Intermediate

-

Dissolution of Reagents: Prepare a stock solution of the amine-containing cytotoxic payload in anhydrous Dimethyl Sulfoxide (DMSO) or DMF. Immediately before use, dissolve the bis-PEG-NHS ester linker in anhydrous DMSO or DMF. It is critical to minimize exposure to moisture to prevent hydrolysis of the NHS ester.[6]

-

Reaction Setup: In a dry reaction vial, combine the cytotoxic payload solution with a molar excess of the bis-PEG-NHS ester solution (e.g., 1.5 to 3 equivalents) to favor the formation of the mono-substituted product.[6]

-

Reaction and Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress by LC-MS, looking for the consumption of the payload and the appearance of the linker-payload conjugate.[21]

-

Purification: Purify the linker-payload intermediate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove unreacted starting materials and any di-substituted by-products.[21]

Step 2: Conjugation of the Linker-Payload to the Antibody

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5.

-

Conjugation Reaction: Add a calculated molar excess (typically 5 to 10-fold) of the purified linker-payload solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).[6]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]

-

Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]

-

Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates. This is typically achieved using size-exclusion chromatography (SEC) and/or hydrophobic interaction chromatography (HIC).[6]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described in this guide.

Caption: Workflow for PROTAC synthesis using an NH-bis(PEG)-Boc linker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 16. adcreview.com [adcreview.com]

- 17. benchchem.com [benchchem.com]

- 18. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to NH-bis-PEG4 Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NH-bis-PEG4 linkers, a class of chemical tools increasingly utilized in the precise modification of proteins for therapeutic and research applications. We will delve into the core structure, functional variations, and practical applications of these linkers, with a focus on their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers with the knowledge for successful implementation.

Core Concepts: Understanding the this compound Linker

The this compound linker is characterized by a central secondary amine from which two polyethylene (B3416737) glycol (PEG) chains of four repeating units (PEG4) extend. This branched structure provides a unique platform for bioconjugation, offering enhanced hydrophilicity and spatial control compared to linear PEG linkers. The terminal ends of the PEG chains can be functionalized with a variety of reactive groups to facilitate covalent attachment to proteins and other molecules of interest.

The core structure allows for the creation of multi-functional constructs. For instance, it can be used to attach two molecules to a central point or to create branched drug-linker architectures in ADCs, potentially leading to higher drug-to-antibody ratios (DARs) with improved physicochemical properties.[1][2] The hydrophilic nature of the PEG chains can improve the solubility and stability of the resulting protein conjugate and reduce non-specific binding.[3][4]

Common functional group derivatives of the this compound linker include:

-

NH-bis(PEG4-NHS ester): Features N-hydroxysuccinimide esters for reaction with primary amines (e.g., lysine (B10760008) residues) on proteins.[3][4][5]

-

NH-bis(PEG4-acid): Presents terminal carboxylic acids which can be activated (e.g., with EDC/NHS) to react with amines.

-

NH-bis(PEG4-alkyne): Incorporates alkyne groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[6]

-

NH-bis(PEG4-Boc): A protected form where the terminal amines are shielded by a tert-butyloxycarbonyl group, which can be removed under acidic conditions to reveal the reactive amine.[7]

Applications in Advanced Bioconjugation

The unique architecture of this compound linkers makes them suitable for sophisticated bioconjugation strategies, particularly in the fields of targeted drug delivery and protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies.[] The this compound linker, particularly in its branched or multi-arm configurations, can be used to create ADCs with a higher and more homogenous drug-to-antibody ratio (DAR).[1][2] This can lead to enhanced efficacy. The PEG component improves the overall solubility of the ADC, which is often challenged by the hydrophobicity of the payload, and can help to maintain the stability of the conjugate in circulation.[1][2]

The following diagram illustrates the general mechanism of action for an ADC constructed with a non-cleavable linker, a common strategy for PEGylated ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker is a critical component of a PROTAC, as its length and composition determine the geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination.[9][10]

PEG linkers, including this compound derivatives, are widely used in PROTAC design to connect the target-binding and E3 ligase-binding moieties.[11] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule.[10] The branched nature of the this compound core can be exploited to create novel PROTAC architectures.

The diagram below outlines the catalytic cycle of a PROTAC.

Quantitative Data Summary

The selection of a linker can significantly impact the performance of a bioconjugate. The following table summarizes key quantitative parameters to consider, with representative data ranges found in the literature for PEGylated protein conjugates.

| Parameter | Typical Range/Value | Analytical Method(s) | Significance |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, RP-HPLC, LC-MS, UV-Vis Spectroscopy | A critical quality attribute for ADCs that influences efficacy and safety.[12] |

| Conjugation Efficiency | > 90% | SDS-PAGE, LC-MS | Indicates the extent of successful linker and payload attachment to the protein. |

| In Vitro Cytotoxicity (IC50/EC50) | pM to nM | Cell-based assays | Measures the potency of an ADC or the degradation efficiency of a PROTAC.[13] |

| Plasma Stability | > 95% after 7 days | LC-MS | Assesses the stability of the conjugate in biological fluids, crucial for maintaining efficacy and minimizing off-target toxicity. |

| Aggregation | < 5% | Size Exclusion Chromatography (SEC) | High levels of aggregation can lead to immunogenicity and reduced efficacy. |

| Binding Affinity (EC50) | pM to nM | ELISA, Surface Plasmon Resonance (SPR) | Confirms that the modification does not negatively impact the protein's ability to bind its target.[13] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments involving protein modification with this compound derived linkers.

General Protocol for Protein Conjugation using Bis-PEG4-NHS Ester

This protocol outlines the steps for conjugating a protein with a Bis-PEG4-NHS ester linker, which targets primary amines.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Bis-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of Bis-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[14][15]

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[14][16]

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the Bis-PEG4-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.[15] Ensure the final concentration of organic solvent is less than 10% to maintain protein stability.[14][16]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14][16]

-

-

Quenching:

-

To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM Tris.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[17]

-

-

Purification:

-

Remove unreacted linker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[14][16]

-

For higher purity, chromatographic methods such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed.[18][]

-

-

Characterization:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a protein conjugate using an this compound derived linker.

Conclusion

This compound linkers represent a versatile and powerful tool in the field of protein modification. Their branched structure and the inherent properties of PEG provide researchers with a means to construct advanced bioconjugates with improved physicochemical and pharmacological properties. By understanding the core principles of these linkers and employing robust experimental protocols, scientists and drug developers can leverage this compound technology to create next-generation therapeutics and research reagents. The careful selection of functional groups and optimization of reaction conditions are paramount to achieving the desired outcome in any bioconjugation strategy.

References

- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]

- 5. Bis-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 6. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

The Strategic Role of NH-bis-PEG4 in PROTAC Design and Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker, a critical component of the PROTAC architecture, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the role of NH-bis-PEG4 linkers in PROTAC design and synthesis. We delve into the structural and functional advantages of these branched polyethylene (B3416737) glycol (PEG) linkers, their impact on ternary complex formation, and their influence on the pharmacokinetic and pharmacodynamic profiles of PROTACs. This guide also offers detailed experimental protocols, quantitative data analysis, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple POI molecules by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, flexibility, and attachment points are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2][3][4]

This compound Linkers: Structure and Advantages

The "this compound" designation refers to a branched linker architecture centered around a nitrogen atom, with two polyethylene glycol (PEG) arms, each consisting of four ethylene (B1197577) glycol units. Several variations of this linker are commercially available, offering different functionalities for conjugation.

Common this compound Variants:

-

NH-bis(PEG4-amine): Features two primary amine groups at the termini of the PEG arms, suitable for conjugation to carboxylic acids or activated esters.

-

NH-bis(PEG4-Boc): The terminal amines are protected with tert-butyloxycarbonyl (Boc) groups, allowing for selective deprotection and sequential conjugation. The CAS number for a related compound, NH-bis(PEG4-Boc), is 2055041-41-1.[5]

-

NH-bis(PEG4-acid): Possesses terminal carboxylic acid groups for reaction with amine-functionalized ligands.

-

NH-bis(PEG4-OH): Presents terminal hydroxyl groups that can be further functionalized. A related compound, NH-bis(PEG4-OH), has the CAS number 63721-06-2.[6]

Advantages of a Branched PEG4 Linker:

-

Enhanced Hydrophilicity: The polyethylene glycol chains significantly increase the aqueous solubility of the PROTAC molecule, which can improve its bioavailability and cell permeability.[7][8]

-

Increased Flexibility and Conformational Freedom: The flexible nature of the PEG arms allows for optimal positioning of the POI and E3 ligase, facilitating the formation of a stable ternary complex.[9]

-

Potential for Bivalency or Multi-ligand Attachment: The branched structure provides multiple attachment points, opening possibilities for the design of PROTACs that can bind to multiple targets or incorporate other functionalities.

-

Modulation of Physicochemical Properties: The introduction of a branched, hydrophilic linker can help to mitigate the often high lipophilicity and molecular weight of PROTACs, which can be detrimental to their drug-like properties.

Impact on PROTAC Performance: A Quantitative Perspective

While direct head-to-head comparative studies of branched this compound linkers versus their linear counterparts are not extensively available in the public domain, the impact of PEG linker length and composition on PROTAC performance is well-documented. Optimization of the linker is a critical step in PROTAC development, with even minor changes in length or composition having a profound effect on degradation efficacy.

Table 1: Illustrative Quantitative Data on the Impact of Linear PEG Linker Length on BRD4-Targeting PROTAC Performance

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC A | BRD4 | VHL | 3-unit PEG | 50 | 85 | Ramos | Fictitious, illustrative data |

| PROTAC B | BRD4 | VHL | 4-unit PEG | 20 | 95 | Ramos | Fictitious, illustrative data |

| PROTAC C | BRD4 | VHL | 5-unit PEG | 15 | >98 | Ramos | Fictitious, illustrative data |

| PROTAC D | BRD4 | VHL | 6-unit PEG | 30 | 92 | Ramos | Fictitious, illustrative data |

Note: The data in this table is illustrative and intended to demonstrate the general trend of how linker length can influence PROTAC potency and efficacy. Actual values will vary depending on the specific ligands and experimental conditions.

Table 2: Illustrative Permeability Data for PROTACs with Varying Linear PEG Linker Lengths

| PROTAC | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) in PAMPA | Reference |

| PROTAC X | 2-unit PEG | 0.6 | [10] |

| PROTAC Y | 3-unit PEG | 0.03 | [10] |

| PROTAC Z | 4-unit PEG | 0.006 | [10] |

Note: This data illustrates that there is often an optimal linker length for permeability, as increasing linker length and polarity can sometimes decrease passive diffusion.

The branched nature of this compound linkers is hypothesized to provide a different spatial arrangement of the two ligands compared to a linear linker of similar molecular weight. This could potentially lead to more favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient ubiquitination and degradation. However, without direct experimental data, this remains a hypothesis that requires empirical validation for each specific target and E3 ligase pair.

Signaling Pathways Amenable to PROTACs with this compound Linkers

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomain and extra-terminal domain) family of proteins. BRD4 is a key regulator of gene expression and is implicated in a variety of cancers.[3][11] Its degradation can impact several downstream signaling pathways.

BRD4 and the NF-κB Signaling Pathway

BRD4 is known to interact with and regulate the activity of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[12][13][14][15]

BRD4 and the Jagged1/Notch1 Signaling Pathway

Recent studies have also implicated BRD4 in the regulation of the Jagged1 (JAG1)/Notch1 signaling pathway, which is crucial for cell-cell communication and plays a role in cancer progression and metastasis.[16][17][18]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing an this compound-amine linker.

Plausible Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG4-amine)

This protocol describes a two-step synthesis involving the sequential coupling of a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the NH-bis(PEG4-amine) linker. Due to the presence of two primary amines on the linker, this synthesis will likely result in a mixture of products, including the desired 1:1:1 conjugate and potentially 2:1 conjugates. Purification by preparative HPLC is crucial to isolate the desired PROTAC.

Step 1: Mono-acylation of NH-bis(PEG4-amine) with a BRD4 Inhibitor

-

Materials:

-